molecular formula C17H22N4O2S B284547 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B284547
M. Wt: 346.4 g/mol
InChI Key: YOXCUBVWILLNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one, also known as TBT, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. TBT is a synthetic compound that is widely used in the field of medicinal chemistry for its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, it is believed that this compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, this compound has been shown to modulate the activity of several other neurotransmitter systems, including the serotonin, glutamate, and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to decrease locomotor activity and induce sedation. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its unique chemical structure, which allows for the exploration of novel pharmacological targets. Additionally, this compound has been shown to have a high affinity for dopamine D2 receptors, making it a useful tool for studying the dopaminergic system. However, this compound has several limitations for lab experiments. For example, this compound has a low solubility in water, which may limit its use in certain experiments. Additionally, this compound has been shown to have a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One potential direction is the exploration of its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of new synthesis methods for this compound may allow for the production of higher yields and greater purity, which could facilitate its use in future research.

Synthesis Methods

The synthesis of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves several steps and requires advanced knowledge of organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2-mercapto-3-(2-oxoethyl)-1,3-benzothiazole with 4-methylpiperidine-2,6-dione. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of this compound obtained from this method is typically high, and the purity can be improved through further purification steps.

Scientific Research Applications

3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. Additionally, this compound has been studied for its potential neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C17H22N4O2S/c1-11-6-8-20(9-7-11)14(22)10-21-17(23)15-12-4-2-3-5-13(12)24-16(15)18-19-21/h11H,2-10H2,1H3

InChI Key

YOXCUBVWILLNIQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.